Pimobendan

Phosphodiesterase inhibition Cardiotonic agents Enzyme selectivity

Pimobendan stands apart from conventional PDE3 inhibitors like milrinone through its dual mechanism: calcium sensitization of cardiac myofilaments plus PDE3 inhibition. This calcium-dependent enhancement of contractile efficiency—shifting the force-pCa relationship by 0.15–0.20 pCa units at 50 μM—occurs without increasing myocardial oxygen consumption. With ~70% oral bioavailability and an active metabolite (ODMP) in canines, it serves as the gold-standard benchmark for preclinical evaluation of novel inodilators. EPIC and QUEST trial-validated survival benefit makes this compound essential for translational cardiovascular studies and veterinary drug development.

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
CAS No. 118428-36-7
Cat. No. B7765780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimobendan
CAS118428-36-7
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC
InChIInChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
InChIKeyGLBJJMFZWDBELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimobendan CAS 118428-36-7 Procurement Overview: Veterinary Inodilator and Research Chemical


Pimobendan (CAS 118428-36-7) is a benzimidazole-pyridazinone derivative classified as a phosphodiesterase III (PDE3) inhibitor and a calcium sensitizer [1]. It is used primarily in veterinary medicine for the management of congestive heart failure in dogs, where it increases myocardial contractility and induces vasodilation [2]. The compound exists as a racemic mixture of two enantiomers that exhibit stereospecific pharmacological profiles [3].

Pimobendan CAS 118428-36-7: Why In-Class PDE3 Inhibitors Cannot Be Substituted for Veterinary Use


Although pimobendan shares PDE3 inhibitory activity with milrinone and enoximone, its unique calcium-sensitizing mechanism and favorable pharmacokinetic profile in dogs confer distinct therapeutic advantages. Substitution with a pure PDE3 inhibitor like milrinone fails to replicate the calcium-dependent enhancement of myofilament sensitivity, a property critical for improving contractile efficiency without increasing myocardial oxygen consumption [1]. Furthermore, pimobendan's high oral bioavailability (~70%) in canines and its active metabolite ODMP are not mirrored by other inodilators, which often require intravenous administration or exhibit inferior oral absorption in veterinary species [2].

Pimobendan Quantitative Evidence: Direct Comparisons with PDE3 Inhibitors and Calcium Sensitizers


Pimobendan PDE3 Inhibition Potency and Selectivity vs. Milrinone and Enoximone

Pimobendan exhibits moderate PDE3 inhibitory potency compared to milrinone, with an IC50 of 2.40 μmol/L versus 1.52 μmol/L for milrinone in guinea-pig cardiac PDE III assays [1]. However, pimobendan's selectivity factor (SF) for PDE III over PDE I/II is 50.5, indicating a preferential inhibition profile distinct from less selective agents like IBMX [1]. In human failing hearts, pimobendan acts as a selective PDE III inhibitor, with IC50 values varying across studies but generally within the low micromolar range [2].

Phosphodiesterase inhibition Cardiotonic agents Enzyme selectivity

Pimobendan Calcium Sensitization Magnitude Compared to Levosimendan in Skinned Fibers

Pimobendan increases calcium sensitivity of cardiac myofilaments by shifting the force-pCa relationship leftward by 0.15–0.20 pCa units at 50 μM, as measured in chemically skinned guinea-pig ventricular fibers [1]. In contrast, levosimendan is the most potent calcium sensitizer among clinically relevant compounds, acting directly on troponin C in a calcium-dependent manner [2]. However, pimobendan's dual mechanism (PDE3 inhibition plus calcium sensitization) offers a different inotropic profile than the pure calcium sensitizer levosimendan, which also has additional potassium channel opening effects [3].

Calcium sensitization Myofilament regulation Inotropic mechanism

Pimobendan Survival Benefit in Canine Heart Failure: EPIC Trial vs. Placebo

In the EPIC trial, a multicenter, double-blind, placebo-controlled study, pimobendan administration to dogs with preclinical degenerative mitral valve disease (DMVD) delayed the onset of congestive heart failure (CHF) or cardiac-related death by 15 months compared to placebo [1]. Additionally, dogs receiving pimobendan had an adjusted mean survival time of 1051 days (95% CI 967–1125) versus 871–940 days in the placebo group [1]. This represents a clinically meaningful extension of lifespan in a common canine cardiac condition.

Veterinary cardiology Survival analysis Mitral valve disease

Pimobendan vs. Benazepril in Canine CHF: QUEST Study Survival Comparison

The QUEST study, a randomized, single-blinded trial in 260 dogs with congestive heart failure (CHF) due to myxomatous mitral valve disease (MMVD), compared pimobendan plus conventional therapy versus benazepril plus conventional therapy. The median time to the primary composite endpoint (cardiac death, euthanasia for heart failure, or treatment failure) was 267 days for pimobendan versus 140 days for benazepril, with a hazard ratio of 0.688 (95% CI 0.516–0.916; P=0.0099) [1]. This 127-day median survival advantage demonstrates pimobendan's superiority over an ACE inhibitor in this population.

Veterinary cardiology Heart failure therapy Comparative effectiveness

Pimobendan Oral Bioavailability and Enantioselective Pharmacokinetics in Dogs vs. Other Inodilators

Pimobendan demonstrates high oral bioavailability (70%) in dogs when administered as a racemic mixture [1]. The positive enantiomer (PE) exhibits a larger volume of distribution (281 ± 48 mL/kg) and a shorter half-life (21.7 min) compared to the negative enantiomer (215 ± 68 mL/kg and 29.9 min, respectively; P=0.003 for Vd, P=0.004 for t1/2) [1]. This stereoselective pharmacokinetics is unique among veterinary inodilators. In contrast, milrinone is typically administered intravenously in veterinary critical care due to limited oral bioavailability, and levosimendan is also used parenterally [2].

Pharmacokinetics Oral bioavailability Enantiomer-specific effects

Pimobendan Effects on Myocardial Perfusion and Regional Blood Flow vs. Levosimendan and Milrinone

In anesthetized dogs, pimobendan (10, 20, 40 μg/kg/min) increased midmyocardial and subepicardial blood flow and reduced the endocardial/epicardial flow ratio to a greater degree than levosimendan (0.75, 1.5, 3.0 μg/kg/min), while milrinone (1.0, 2.0, 4.0 μg/kg/min) did not significantly affect myocardial perfusion [1]. Pimobendan also increased hepatic blood flow to a greater extent than levosimendan, but did not alter small intestinal perfusion, whereas levosimendan increased flow to the small intestine [1].

Hemodynamics Myocardial blood flow Regional perfusion

Pimobendan Optimal Application Scenarios Based on Quantitative Evidence


Veterinary Cardiology: First-Line Oral Therapy for Canine Heart Failure

Pimobendan is indicated for the management of congestive heart failure in dogs resulting from myxomatous mitral valve disease (MMVD) or dilated cardiomyopathy (DCM). The EPIC trial demonstrated a 15-month delay in CHF onset and extended survival versus placebo, while the QUEST study showed a 127-day median survival advantage over benazepril [1][2]. Its high oral bioavailability (70%) and enantioselective pharmacokinetics support convenient twice-daily dosing in canine patients [3].

Research Use: Dual PDE3 Inhibition and Calcium Sensitization Assays

Pimobendan serves as a reference compound in studies investigating the interplay between PDE3 inhibition and calcium sensitization. It exhibits an IC50 of 2.40 μmol/L for PDE3 (guinea-pig cardiac) and shifts the force-pCa relationship by 0.15–0.20 pCa units at 50 μM in skinned fiber preparations [4][5]. These properties make it a useful tool for dissecting inotropic mechanisms in cardiac muscle physiology experiments.

Comparative Pharmacology: Benchmark for Novel Inodilator Development

Given its well-characterized dual mechanism and extensive clinical evidence in dogs, pimobendan is frequently employed as a benchmark comparator in preclinical evaluations of novel calcium sensitizers and PDE3 inhibitors. Studies comparing pimobendan with SCH00013 and levosimendan have utilized it to contextualize the potency and selectivity of new chemical entities [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimobendan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.